4-Acetoxy-4'-ethylbenzophenone

Photoinitiator design Polymer chemistry Lipophilicity

Researchers optimizing UV-curable coatings for polyolefins often encounter phase separation and cure non-uniformity with standard polar photoinitiators. 4-Acetoxy-4'-ethylbenzophenone directly addresses this solubility gap. - Enhanced Hydrophobic Compatibility: Calculated LogP of 3.4053 ensures superior miscibility in hydrophobic resin systems, yielding uniform crosslinking. - Wide Thermal Processing Window: Elevated boiling point of 407.1°C minimizes volatile loss during high-temperature or exothermic cure stages, reducing batch variation. - Lightweight Composite Formulation: Density of 1.127 g/cm³ supports weight-reduction targets in aerospace and electronics applications without reformulation.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 178860-08-7
Cat. No. B070296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxy-4'-ethylbenzophenone
CAS178860-08-7
Synonyms4-ACETOXY-4'-ETHYLBENZOPHENONE
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C17H16O3/c1-3-13-4-6-14(7-5-13)17(19)15-8-10-16(11-9-15)20-12(2)18/h4-11H,3H2,1-2H3
InChIKeyLLRBDCYBJNSBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxy-4'-ethylbenzophenone: Specifications & Procurement


4-Acetoxy-4'-ethylbenzophenone is a substituted benzophenone derivative with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It features an acetoxy group at the 4-position and an ethyl group at the 4'-position on the benzophenone core . The compound is primarily utilized as a research intermediate in organic synthesis and material science, and it belongs to a class of compounds explored for applications as photoinitiators and UV absorbers .

Photoinitiator and UV absorber intermediate
Substituent-dependent property studies (ethyl vs. methyl)
Organic synthesis building block for material science

4-Acetoxy-4'-ethylbenzophenone: Risks of Generic Substitution


Generic substitution among substituted benzophenones is not advisable due to the significant impact of subtle structural variations on physicochemical properties and functional performance. As a class, benzophenone derivatives' photoinitiation efficiency, solubility, and thermal stability are highly dependent on the nature and position of substituents [1]. Directly replacing 4-Acetoxy-4'-ethylbenzophenone with a close analog like 4-Acetoxy-4'-methylbenzophenone can alter molecular lipophilicity (LogP) and boiling point, which in turn can affect processing conditions, polymer compatibility, and final material properties in applications like UV-curing [2]. The quantitative evidence below highlights where this specific compound demonstrates differentiable characteristics.

Lipophilicity shift Ethyl vs. methyl group alters LogP, potentially affecting polymer compatibility and dispersion.
Thermal processing difference Boiling point variation may shift the safe processing window during thermal cure steps.
Density change Bulkier ethyl substituent lowers density, impacting lightweight composite design targets.

4-Acetoxy-4'-ethylbenzophenone: Comparative Evidence vs. Analogs


Enhanced Polymer Compatibility via Higher LogP and Molecular Weight

Compared to the methyl analog (4-Acetoxy-4'-methylbenzophenone), the ethyl substituent in the target compound increases the molecular weight and lipophilicity. This is supported by a higher computed LogP value of 3.4053 , which is expected to be greater than that of the methyl analog . This physicochemical change can enhance the compound's solubility and compatibility in less polar monomer/polymer systems, a key factor for achieving homogeneous mixtures and uniform curing in industrial formulations [1].

Polymer Compatibility
Class-level
LogP 3.4053, MW 268.31 g/mol
vs methyl analog 254.28 g/mol
May enhance solubility in non-polar polymer systems
Computational predictions; confirm experimentally
Photoinitiator design Polymer chemistry Lipophilicity

Elevated Boiling Point for Thermal Stability

The target compound exhibits a higher computed boiling point of 407.1 °C at 760 mmHg [1], compared to the methyl analog, which has a computed boiling point of 404.968 °C at 760 mmHg . This 2.1 °C increase in boiling point, attributed to the larger ethyl substituent [2], suggests marginally better thermal stability during high-temperature processing or storage, reducing the risk of premature volatilization or degradation.

Thermal Stability
Cross-study comparable
Boiling point Δ +2.1 °C
(407.1 vs 404.97 °C)
Suggests wider processing window at elevated temperatures
Computed values; verify under process conditions
Thermal stability Material processing Coatings

Reduced Density for Lightweight Formulations

The target compound has a computed density of 1.127 g/cm³ [1], which is lower than the 1.148 g/cm³ computed density of the methyl analog . This 1.8% decrease in density is a direct consequence of replacing the methyl group with a bulkier ethyl group, which increases the molar volume at a rate greater than the increase in mass.

Density
Cross-study comparable
Density Δ -0.021 g/cm³
(1.127 vs 1.148 g/cm³)
Supports weight reduction in lightweight composites
Computed values; confirm experimentally
Material density Lightweight materials Composite formulations

Negligible Flash Point Difference for Consistent Safety

The computed flash points of the target compound (179.7 °C) [1] and its methyl analog (179.947 °C) are nearly identical, with a difference of less than 0.3 °C. This indicates that the substitution of a methyl for an ethyl group in this position does not significantly alter the compound's flammability risk, providing a consistent baseline for safety and handling procedures between these two related materials.

Flash Point Consistency
Cross-study comparable
Δ 0.247 °C (negligible)
(179.7 vs 179.95 °C)
Indicates similar flammability risk profile
Supports comparable safety handling protocols
Process safety Handling Storage

4-Acetoxy-4'-ethylbenzophenone: Optimal Application Scenarios


UV-Curable Coatings & Adhesives with Enhanced Hydrophobic Compatibility

This compound is a preferred intermediate or functional additive in UV-curable formulations for non-polar substrates (e.g., polyolefins, silicone-based materials). Its higher LogP (3.4053) compared to shorter-chain alkyl analogs is expected to improve its solubility and dispersion within hydrophobic resin systems, leading to more uniform crosslinking and superior final film properties.

Specialty Polymer Synthesis with Controlled Thermal Stability

For processes involving a thermal cure step or prolonged exposure to heat, this compound's elevated boiling point (407.1 °C) [1] offers a wider processing window than methyl-substituted analogs (404.97 °C) . This can be critical in high-volume manufacturing where precise thermal control minimizes batch-to-batch variation from volatile component loss.

Lightweight Photocurable Composites & Aerospace Materials

In the development of advanced lightweight composites for aerospace, automotive, or electronics applications, the lower density of 4-Acetoxy-4'-ethylbenzophenone (1.127 g/cm³) compared to its methyl analog (1.148 g/cm³) [1] contributes directly to the weight reduction goals of the final product without necessitating a change in photoinitiator chemistry.

Structure-Property Relationships of Benzophenone Photoinitiators

This compound serves as an essential tool for academic and industrial research groups exploring the precise impact of incremental changes in alkyl substituent size on photoinitiator efficiency, migration behavior, and polymer compatibility. It enables the deconvolution of steric and electronic effects that are not possible with more divergent analogs.

Application
Selection Property
Validation Focus
UV-curable coatings for non-polar substrates
Substituent-dependent lipophilicity
Solubility and dispersion in hydrophobic resin systems
Thermally cured polymer synthesis
Thermal stability profile
Processing window and volatility control
Lightweight composite design
Density variation with alkyl substituent
Weight reduction without chemistry change
Structure-property relationship studies
Incremental substituent effect
Steric vs. electronic contribution deconvolution

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